

In-Depth Technical Guide: Spectroscopic Data of 2,4-Dihydroxy-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,4-Dihydroxy-6-methylnicotinonitrile
Cat. No.:	B045808

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound **2,4-Dihydroxy-6-methylnicotinonitrile** (CAS No. 67643-17-8). Due to the limited availability of detailed, publicly accessible raw spectral data, this guide summarizes the confirmed structural information and provides predicted and analogous spectral data to support researchers in the identification and characterization of this compound.

Chemical Structure and Properties

2,4-Dihydroxy-6-methylnicotinonitrile, also known as 3-Cyano-4,6-dihydroxy-2-methylpyridine, possesses the following chemical structure:

- Molecular Formula: C₇H₆N₂O₂
- Molecular Weight: 150.13 g/mol
- Appearance: Yellow to brown solid[1]
- Tautomerism: It is important to note that this compound can exist in tautomeric forms, primarily the pyridone form (4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile), which can influence its spectroscopic properties.

Spectroscopic Data Summary

While a comprehensive public data set is not readily available, a Certificate of Analysis for **2,4-Dihydroxy-6-methylnicotinonitrile** (CAS 67643-17-8) confirms that the ^1H NMR and LCMS data are consistent with the proposed structure, with a purity of 98.05% as determined by LCMS.^[1]

The following tables summarize the expected and analogous spectroscopic data based on the chemical structure and data from similar compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 2.2 - 2.5	Singlet	3H	-CH ₃
~ 5.9 - 6.2	Singlet	1H	Pyridine C ₅ -H
~ 10.0 - 12.0	Broad Singlet	1H	C ₄ -OH
~ 11.0 - 13.0	Broad Singlet	1H	N ₁ -H (pyridone tautomer)

Note: Chemical shifts are predictions and can be influenced by solvent and concentration. The broad signals for the hydroxyl and amine protons are due to hydrogen bonding and exchange.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~ 18 - 22	-CH ₃
~ 95 - 105	C ₃
~ 100 - 110	C ₅
~ 115 - 120	-C≡N
~ 150 - 160	C ₆
~ 160 - 170	C ₄
~ 165 - 175	C ₂ (pyridone tautomer)

Note: The chemical shifts are predictions and serve as a guideline for spectral interpretation.

Table 3: Key IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3500	Broad	O-H and N-H stretching
~ 2220 - 2240	Medium, Sharp	C≡N stretching
~ 1640 - 1680	Strong	C=O stretching (pyridone tautomer)
~ 1550 - 1620	Medium	C=C and C=N stretching (aromatic ring)

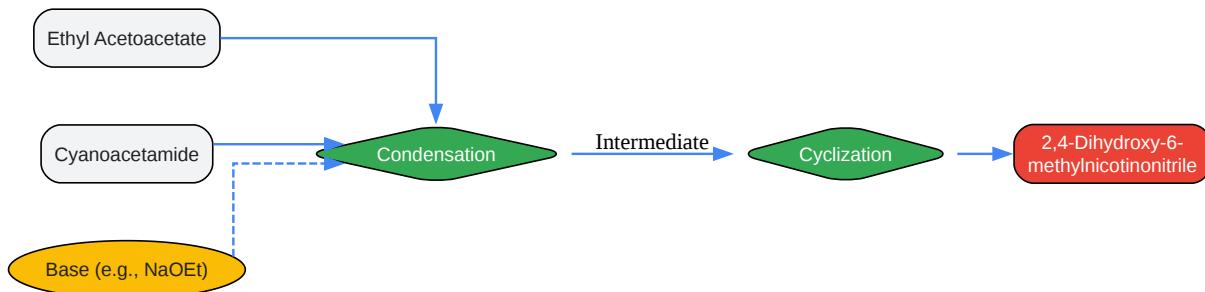
Table 4: Mass Spectrometry Data

m/z	Interpretation
150	[M] ⁺ (Molecular Ion)

Note: Fragmentation patterns would depend on the ionization technique used. Common fragmentation might involve the loss of the cyano group (-26) or cleavage of the pyridine ring.

Table 5: UV-Vis Spectroscopic Data

λ_{max} (nm)	Solvent
~ 220 - 240	Methanol/Ethanol
~ 280 - 320	Methanol/Ethanol


Note: The absorption maxima are estimations based on the conjugated pyridone system. The exact wavelengths and molar absorptivity would need to be determined experimentally.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of **2,4-Dihydroxy-6-methylnicotinonitrile** are not widely published. However, a general synthetic approach and standard spectroscopic methodologies are provided below.

General Synthesis Workflow

A plausible synthetic route for **2,4-Dihydroxy-6-methylnicotinonitrile** involves the condensation of ethyl acetoacetate with cyanoacetamide, followed by cyclization.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **2,4-Dihydroxy-6-methylnicotinonitrile**.

Spectroscopic Analysis Protocols

The following are general protocols for acquiring the spectroscopic data.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

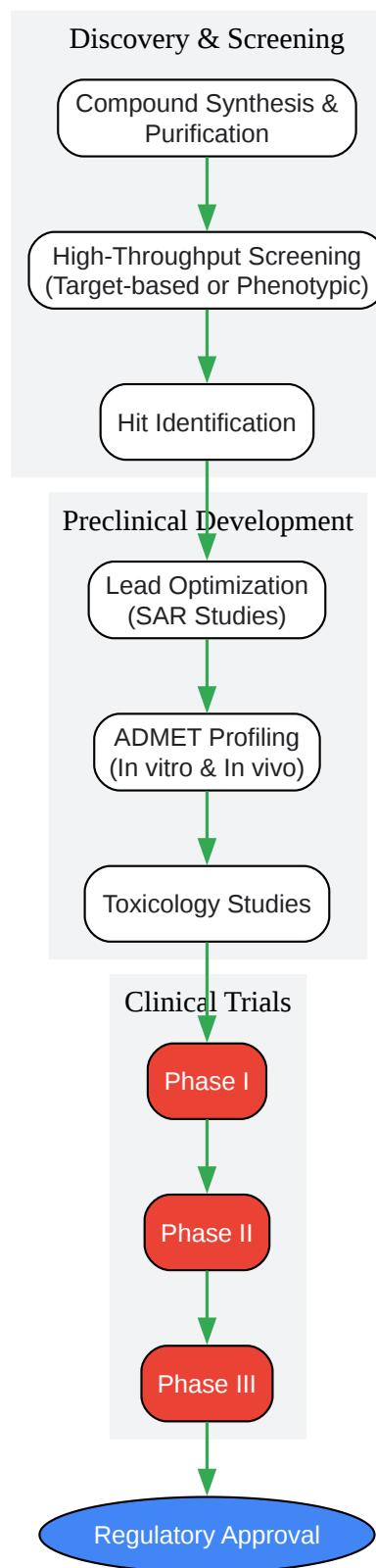
- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled one-dimensional carbon spectrum.
 - Typical parameters: spectral width of 200-220 ppm, a larger number of scans due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

3.2.2. Infrared (IR) Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or ATR crystal and subtract it from the sample spectrum.

3.2.3. Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).


- Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

3.2.4. UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Acquisition: Scan the sample over the UV-Vis range (typically 200-800 nm) using a matched cuvette containing the pure solvent as a reference.

Signaling Pathways and Logical Relationships

Currently, there is no specific information in the public domain detailing the signaling pathways in which **2,4-Dihydroxy-6-methylnicotinonitrile** may be involved. However, substituted nicotinonitrile and pyridone scaffolds are present in various biologically active molecules and drug candidates. The logical workflow for investigating the biological activity of this compound would follow a standard drug discovery pipeline.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for drug discovery and development.

This guide serves as a foundational resource for researchers working with **2,4-Dihydroxy-6-methylnicotinonitrile**. While detailed experimental spectra are currently limited, the provided information and protocols offer a strong starting point for characterization and further investigation into the properties and potential applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.chemscene.com [file.chemscene.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic Data of 2,4-Dihydroxy-6-methylnicotinonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b045808#spectroscopic-data-of-2-4-dihydroxy-6-methylnicotinonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com